2-[(6-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
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Overview
Description
2-[(6-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an ethyl group, a sulfanyl group, and an acetamide moiety. It has garnered interest in various fields of research due to its potential biological and chemical properties.
Mechanism of Action
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, pH levels can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature can influence the compound’s stability and its interaction with its target
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate. The reactions are usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the final product. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(6-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to avoid side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted acetamides. These products can be further utilized in various chemical and biological applications .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
- 2-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido]ethyl methacrylate
- 2-[(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate
Uniqueness
Compared to similar compounds, 2-[(6-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is unique due to the presence of the ethyl group on the pyrimidine ring and the phenylethyl group on the acetamide moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
The compound 2-[(6-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrimidine derivatives, which are known for diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C16H19N3O2S . Its structure includes a pyrimidine ring with an ethyl group and a sulfanyl group, along with an acetamide moiety. These structural components contribute to its biological activity and interaction with various molecular targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Pyrimidine Core : The pyrimidine structure is synthesized through a multi-step reaction involving the condensation of appropriate precursors.
- Introduction of Sulfanyl Group : The sulfanyl group is introduced via nucleophilic substitution reactions.
- Formation of Acetamide Moiety : The acetamide is formed through acylation reactions.
Common reagents include ethanol or dimethylformamide (DMF) for solvent use, and sodium ethoxide or potassium carbonate as catalysts. The reactions are generally carried out under reflux conditions to ensure complete conversion.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro evaluations have shown that this compound can induce apoptosis in cancer cell lines by activating the caspase pathway. For instance, compounds with similar structures have demonstrated significant cytotoxicity against A549 (lung cancer) and C6 (glioma) cell lines, suggesting that this compound may exhibit similar effects .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary assays indicate that it may possess inhibitory effects against various bacterial strains, including Gram-positive bacteria. This suggests potential applications in treating infections caused by resistant strains .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cancer cells, promoting apoptosis.
- Interaction with Receptors : The phenylethyl group may enable binding to specific receptors, modulating signaling pathways related to cell growth and survival .
Study 1: Anticancer Efficacy
A study conducted on a series of pyrimidine derivatives showed that modifications similar to those in this compound led to enhanced anticancer activity. The structure was optimized for better binding affinity to target proteins involved in tumor progression .
Study 2: Antimicrobial Activity Assessment
In another investigation, derivatives were screened against various bacterial strains. Results indicated that certain modifications significantly increased the antimicrobial potency compared to previous analogs. This underscores the importance of structural variations in enhancing biological activity .
Properties
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-2-13-10-14(20)19-16(18-13)22-11-15(21)17-9-8-12-6-4-3-5-7-12/h3-7,10H,2,8-9,11H2,1H3,(H,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWCDGYEVLUUCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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